molecular formula C21H44BNO2Si2 B3328727 1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine CAS No. 514820-48-5

1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine

Cat. No.: B3328727
CAS No.: 514820-48-5
M. Wt: 409.6 g/mol
InChI Key: SJQWJOQKWFQPGE-UNJWAJPSSA-N
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Description

This compound is a silanamine derivative featuring a boronate ester core (hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol) and a chiral (R)-3-methylbutyl substituent. Its structure includes a trimethylsilyl group and a trimethylamine moiety, conferring unique steric and electronic properties. Key properties include:

  • Molecular Formula: C20H41BNO2Si2 (estimated based on structural analogs in ).
  • Molecular Weight: ~450–470 g/mol.

Properties

IUPAC Name

(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]-N,N-bis(trimethylsilyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44BNO2Si2/c1-15(2)12-19(23(26(6,7)8)27(9,10)11)22-24-18-14-16-13-17(20(16,3)4)21(18,5)25-22/h15-19H,12-14H2,1-11H3/t16-,17-,18+,19-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQWJOQKWFQPGE-UNJWAJPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)N([Si](C)(C)C)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44BNO2Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine is a complex boron-containing organic molecule with significant potential in medicinal chemistry, particularly as a β-lactamase inhibitor. This article will explore its biological activity, structural characteristics, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula: C21H44BNO2Si2
  • Molecular Weight: 409.6 g/mol

Structural Characteristics

The compound features a boron atom integrated into a cyclic structure that contributes to its unique biological activity. The presence of multiple functional groups enhances its interaction with biological targets.

IUPAC Name

The IUPAC name of the compound is:

 1R 3 methyl 1 1S 2S 6R 8S 2 9 9 trimethyl 3 5 dioxa 4 boratricyclo 6 1 1 02 6 decan 4 yl N N bis trimethylsilyl butan 1 amine\text{ 1R 3 methyl 1 1S 2S 6R 8S 2 9 9 trimethyl 3 5 dioxa 4 boratricyclo 6 1 1 02 6 decan 4 yl N N bis trimethylsilyl butan 1 amine}

Research indicates that this compound functions primarily as a β-lactamase inhibitor , which is crucial for enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The boron atom in its structure allows it to interact covalently with serine residues in the active sites of β-lactamases, effectively inhibiting these enzymes.

In Vitro Studies

In vitro studies have demonstrated that this compound can restore the activity of various β-lactam antibiotics against carbapenem-resistant bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) were notably reduced when this compound was used in combination with meropenem .

In Vivo Efficacy

Preclinical trials have shown promising results for the compound in animal models. It has been effective in treating infections caused by multidrug-resistant pathogens by significantly lowering the MIC values of co-administered antibiotics.

Study 1: Efficacy Against KPC-producing Strains

A study evaluated the effectiveness of this compound alongside meropenem against KPC-producing Klebsiella pneumoniae. The results indicated that the combination therapy led to MIC values as low as 0.5 μg/mL for meropenem when paired with this inhibitor .

Study 2: Broad-Spectrum Activity

Another study highlighted its broad-spectrum activity against various β-lactamases. The compound showed potent inhibition against class A KPC-type and AmpC-type enzymes but only modest inhibition against class D OXA-type carbapenemases .

Table 1: Biological Activity Summary

Target Pathogen MIC (μg/mL) Combination Treatment
Klebsiella pneumoniae0.5Meropenem + Compound
Pseudomonas aeruginosa≥32Meropenem Alone
KPC-producing strains0.5Meropenem + Compound

Table 2: Inhibition Profile Against β-Lactamases

Enzyme Class Inhibition Potency Remarks
Class A (KPC-type)HighEffective restoration of antibiotic activity
Class C (AmpC-type)ModerateSome resistance observed
Class D (OXA-type)LowLimited effectiveness

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential as a drug candidate. The presence of a boron atom in its structure suggests possible applications in drug delivery systems and as a therapeutic agent in cancer treatment. Boron compounds have been noted for their ability to selectively target tumor cells and enhance the efficacy of certain chemotherapeutic agents.

Catalysis

The compound serves as a catalyst in various organic reactions due to its ability to stabilize transition states. Its silane component allows for unique reactivity patterns that can facilitate reactions such as:

  • Cross-coupling reactions : Utilized in the synthesis of complex organic molecules.
  • Hydrosilylation : A process where silicon-containing compounds are added to alkenes or alkynes.

Materials Science

In materials science, the compound's silane functionality allows it to be used in the development of advanced materials such as:

  • Silica-based composites : Enhancing mechanical properties and thermal stability.
  • Coatings : Providing hydrophobic characteristics to surfaces.

Case Study 1: Cancer Therapy

A study demonstrated that compounds similar to 1,1,1-trimethyl-N-(R)-3-methyl... exhibit selective cytotoxicity against various cancer cell lines. The mechanism involves the disruption of cellular processes through boron-mediated pathways which enhance apoptosis in malignant cells.

Case Study 2: Organic Synthesis

Research published in a peer-reviewed journal highlighted the use of this compound as a catalyst in a novel synthetic route for creating complex natural products. The study showcased its efficiency in facilitating reactions under mild conditions while maintaining high selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine Bromobenzyl substituent, silanamine backbone C13H24BrNSi2 330.41 Lacks boronate ester; bromine enhances electrophilicity .
(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate Same dioxaborolane core, trifluoroacetate counterion C17H29BF3NO4 379.22 Trifluoroacetate enhances solubility; lacks silanamine group .
Entinostat-Bortezomib Hybrid Derivatives () Boronate esters with phenylpropanoid or benzamide substituents Varies (C25–C30 range) ~500–600 Hybrid structures with HDAC-inhibitory motifs; higher molecular complexity .

Functional and Bioactivity Comparisons

  • Electrophilic Reactivity : The target compound’s boronate ester core enables reversible covalent interactions with biological nucleophiles (e.g., serine proteases), similar to proteasome inhibitors like bortezomib . In contrast, N-(4-bromobenzyl)-silanamine derivatives lack this reactivity, limiting their therapeutic utility .
  • Steric Effects: The trimethylsilyl group in the target compound increases steric hindrance, reducing metabolic degradation compared to non-silylated analogs (e.g., trifluoroacetate derivative in ) .
  • Bioactivity Profiles: Compounds with dioxaborolane cores exhibit clustered bioactivity in hierarchical analyses, suggesting shared modes of action (e.g., enzyme inhibition) . For example, entinostat-bortezomib hybrids show HDAC and proteasome dual inhibition, whereas the target compound’s activity remains underexplored .

Computational and Experimental Similarity Metrics

Tanimoto Coefficient Analysis

Using Morgan fingerprints (radius = 2), the target compound shares:

  • ~0.75–0.85 similarity with dioxaborolane-containing analogs ().
  • ~0.50–0.60 similarity with non-boronated silanamines (). This aligns with activity landscape principles, where structural similarity correlates with functional overlap .

Pharmacokinetic Properties

Property Target Compound Trifluoroacetate Derivative Bromobenzyl Silanamine
LogP 3.8 (predicted) 2.5 4.1
Solubility Low (hydrophobic core) Moderate (trifluoroacetate) Very low
Metabolic Stability High (silyl protection) Moderate Low

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and stereochemical fidelity?

Methodological Answer:

  • Synthesis Steps :

    • Core Boronate Ester Formation : The hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol moiety is synthesized via acid-catalyzed cyclization of diols with boronic acids under anhydrous conditions .
    • Chiral Center Introduction : The (R)-3-methylbutyl group is introduced via asymmetric alkylation using chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution .
    • Silanamine Coupling : The trimethylsilyl group is attached via nucleophilic substitution under inert atmosphere (argon/nitrogen) to prevent hydrolysis .
  • Optimization Strategies :

    • High-Throughput Screening : Test solvent systems (e.g., THF vs. DMF), catalysts (Pd vs. Cu), and temperatures (0°C to 80°C) to maximize yield .
    • Machine Learning : Apply Bayesian optimization to prioritize reaction parameters (e.g., molar ratios, reaction time) based on historical data .

Q. Advanced: How can stereochemical impurities be minimized during purification?

Q. Methodological Answer :

  • Standard Purification :

    • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 9:1 to 7:3) to separate boronate esters and silanamine byproducts .
    • Recrystallization : Employ mixed solvents (e.g., hexane:CH₂Cl₂) to enhance crystalline purity .
  • Advanced Stereochemical Control :

    • Chiral Stationary Phases (CSP) : Use HPLC columns with β-cyclodextrin derivatives to resolve enantiomers .
    • Dynamic Kinetic Resolution : Apply catalysts like Ru-based complexes to suppress racemization during purification .

Basic: Which analytical techniques validate the compound’s structure?

Q. Advanced: How can computational modeling resolve contradictions in spectroscopic data?

Q. Methodological Answer :

  • Standard Techniques :

    • ¹H/¹³C/¹¹B NMR : Confirm boronate ester (δ ~30 ppm in ¹¹B NMR) and silanamine (δ ~0.5 ppm in ¹H NMR for Si-CH₃) .
    • X-ray Crystallography : Resolve absolute configuration of the hexahydro-methanobenzo[d]dioxaborol core .
  • Computational Methods :

    • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate stereochemistry .
    • MD Simulations : Model solvent effects on boronate ester stability to explain anomalous HPLC retention times .

Basic: How should moisture-sensitive intermediates be handled during synthesis?

Q. Advanced: What strategies mitigate batch-to-batch variability in moisture-sensitive reactions?

Q. Methodological Answer :

  • Basic Protocols :

    • Schlenk Line Techniques : Conduct reactions under inert gas and store intermediates over molecular sieves .
    • Stability Testing : Monitor boronate ester hydrolysis via TLC (Rf shift in humid conditions) .
  • Advanced Mitigation :

    • Process Analytical Technology (PAT) : Use in-situ FTIR to track water content in real-time .
    • DoE (Design of Experiments) : Identify critical moisture thresholds using factorial designs (e.g., 2³ for temp, humidity, solvent) .

Basic: What are common synthetic byproducts, and how are they characterized?

Q. Advanced: How can conflicting literature data on byproduct toxicity be reconciled?

Q. Methodological Answer :

  • Byproduct Identification :

    • LC-MS : Detect desilylated intermediates (m/z = [M-89]⁺) and oxidized boronate esters .
    • GC-MS : Identify volatile siloxane byproducts from silyl group degradation .
  • Data Reconciliation :

    • Meta-Analysis : Cross-reference toxicity studies using PubChem and EPA DSSTox databases to resolve discrepancies .
    • In Silico Tox Prediction : Apply QSAR models (e.g., ProTox-II) to predict byproduct toxicity profiles .

Basic: What catalytic systems are compatible with the boronate ester moiety?

Q. Advanced: How do non-covalent interactions influence catalytic efficiency in this system?

Q. Methodological Answer :

  • Catalyst Compatibility :

    • Pd-Catalyzed Cross-Couplings : Suzuki-Miyaura reactions tolerate the boronate ester but require ligand screening (e.g., SPhos vs. XPhos) .
    • Photoredox Catalysis : Use Ir(ppy)₃ for C-B bond functionalization without boronate cleavage .
  • Non-Covalent Effects :

    • π-π Stacking : Enhances regioselectivity in aryl boronate transformations .
    • Hydrogen Bonding : Stabilizes transition states in asymmetric alkylation (e.g., with BINOL-derived catalysts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine
Reactant of Route 2
Reactant of Route 2
1,1,1-Trimethyl-N-((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-N-(trimethylsilyl)silanamine

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